molecular formula C12H11BrN2O B1342244 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile CAS No. 886361-83-7

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile

Cat. No. B1342244
CAS RN: 886361-83-7
M. Wt: 279.13 g/mol
InChI Key: YACLVWZVUUPOTD-CMDGGOBGSA-N
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Description

The compound "2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile" is a chemical of interest in the field of organic synthesis and crystallography. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer properties and synthetic methods that may be applicable. For instance, the synthesis of related compounds such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate and various benzofurans suggests that halogenated benzoyl compounds can be used in conjunction with other aromatic or heteroaromatic components to create complex molecules with potential applications in material science or pharmaceuticals.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, often starting with a halogenated aromatic compound. For example, the one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles involves a base-induced reaction followed by copper-catalyzed intramolecular O-arylation . This suggests that a similar approach could be taken for the synthesis of "2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile," potentially starting with a 2-bromoaryl compound and introducing the dimethylamino group through a suitable reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was elucidated, showing that it crystallizes in the triclinic space group with specific cell parameters and exhibits weak intermolecular interactions . Similarly, the Z/E isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile has been studied, revealing different crystal packing and stability between the isomers . These findings highlight the importance of non-covalent interactions in the solid-state structure of such compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the acrylonitrile moiety can be quite diverse. For example, the synthesis of 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate under solvent-free conditions indicates that acrylonitriles can participate in cyclization reactions to form heterocyclic compounds . This suggests that "2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile" may also undergo similar cyclization or addition reactions, potentially leading to a variety of products depending on the reaction conditions and the presence of other reactive groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile" are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the presence of halogen atoms in the molecule can influence its reactivity, boiling point, and solubility . The dimethylamino group is likely to contribute to the basicity of the compound and may affect its solubility in organic solvents . The acrylonitrile group could make the compound susceptible to polymerization under certain conditions. Overall, the physical and chemical properties of such a compound would be expected to be influenced by the specific functional groups present and their arrangement within the molecule.

Scientific Research Applications

Crystal Structure and Interactions

Research on compounds structurally related to 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile, such as Z/E isomers of related acrylonitriles, highlights the importance of X-ray diffraction and density functional theory (DFT) quantum-chemical calculations in understanding molecular structures and intermolecular interactions. For instance, studies have revealed significant insights into the crystal packing, stability, and intermolecular interactions, which have implications for material design and synthesis strategies (Tammisetti et al., 2018).

Synthesis Applications

The compound has been utilized in various synthetic routes to create novel molecules with potential applications in pharmaceuticals and material science. For example, its analogs have been employed in microwave-assisted cyclization to synthesize chromenones and their tetrahydro analogues, demonstrating the compound's utility in facilitating efficient and novel synthesis routes (Dao et al., 2018).

Material Science and Adsorption

In material science, derivatives of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile have been studied for their adsorption properties, such as the removal of indigo carmine from aqueous solutions, highlighting the potential of these compounds in environmental applications and wastewater treatment (Torğut et al., 2020).

Anticancer and Antioxidant Studies

Compounds synthesized using 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile as a precursor have been evaluated for their in vitro anticancer activity against various cancer cell lines. This demonstrates the compound's relevance in the development of new therapeutic agents (Özen et al., 2016). Additionally, derivatives have shown promising antioxidant activity, further underscoring the compound's utility in creating molecules with potential health benefits (Kushnir et al., 2015).

Photoinitiators for Polymerization

N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, related to 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile, have been synthesized and used as photoinitiators for polymerization under LED irradiation. This application is significant in the fields of polymer science and 3D printing technologies, demonstrating the broad utility of the compound's derivatives in advanced manufacturing processes (Zhang et al., 2018).

properties

IUPAC Name

(E)-2-(2-bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLVWZVUUPOTD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594714
Record name (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile

CAS RN

886361-83-7
Record name (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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